molecular formula C10H9N3O2 B1527458 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1248926-27-3

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No. B1527458
CAS RN: 1248926-27-3
M. Wt: 203.2 g/mol
InChI Key: IQIUVUKBNCBABR-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a compound with a molecular weight of 203.2 . It’s a nitrogen-containing heterocycle, which are widely found in natural products, synthetic drugs, and functional materials .


Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of the compound was characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The compound is part of a series of novel triazolo [4,3- a ]pyrazine derivatives . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 203.2 . It is a powder at room temperature .

Scientific Research Applications

Medicine: Antibacterial Agents

This compound has been explored for its potential as an antibacterial agent. Research indicates that derivatives of triazolopyridine exhibit moderate to good antibacterial activities against both Gram-positive and Gram-negative bacteria strains . This is particularly significant in the search for new antimicrobial agents to combat antibiotic resistance.

Agriculture: Crop Protection

In agriculture, the antibacterial properties of triazolopyridine derivatives can be harnessed to protect crops from bacterial infections. This could lead to the development of new plant protection products that help maintain crop health and yield .

Material Science: Functional Materials

The structural features of triazolopyridine make it a candidate for creating functional materials with potential applications in electronics and photonics. Its ability to form stable heterocyclic compounds can be advantageous in designing new materials .

Environmental Science: Pollution Treatment

While direct applications in environmental science are not extensively documented, the chemical’s potential in forming bonds with various pollutants could be researched further for treating environmental contaminants .

Biochemistry: Enzyme Inhibition

Triazolopyridine derivatives have shown promise in enzyme inhibition, which is crucial in regulating biochemical pathways. This could lead to the development of new drugs targeting specific enzymes related to diseases .

Pharmacology: Drug Development

The compound’s core structure is significant in drug design and development. Its derivatives have been studied for a wide range of pharmacological activities, including antidiabetic, anti-fungal, anti-malarial, and anticonvulsant properties .

Safety And Hazards

The compound has a GHS07 signal word of “Warning” and has hazard statements H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

There is an urgent need to develop new antimicrobial agents with excellent antibacterial activity . Nitrogen-containing heterocycles are the basic backbone of many physiologically active compounds and drugs . Therefore, developing new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .

properties

IUPAC Name

3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIUVUKBNCBABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C3N2C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

CAS RN

1248926-27-3
Record name 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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